molecular formula C12H15ClO B3315412 2-Chloro-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene CAS No. 951893-05-3

2-Chloro-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene

Cat. No.: B3315412
CAS No.: 951893-05-3
M. Wt: 210.7 g/mol
InChI Key: WAYGDFJLRGQPEQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene is an organic compound characterized by the presence of a chloro group, a methoxy group, and two methyl groups attached to a phenyl ring, along with a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene typically involves the chlorination of 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The double bond in the propene chain can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 3-(3,5-dimethyl-4-methoxyphenyl)-1-amine or 3-(3,5-dimethyl-4-methoxyphenyl)-1-thiol.

    Oxidation: Formation of 3-(3,5-dimethyl-4-methoxyphenyl)-1-aldehyde or 3-(3,5-dimethyl-4-methoxyphenyl)-1-acid.

    Reduction: Formation of 2-chloro-3-(3,5-dimethyl-4-methoxyphenyl)propane.

Scientific Research Applications

2-Chloro-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3,5-dimethyl-4-methoxyphenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may participate in hydrogen bonding or van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Similar structure but with a pyridine ring instead of a phenyl ring.

    3,5-Dimethyl-4-methoxybenzyl chloride: Lacks the propene chain but has similar substituents on the phenyl ring.

Properties

IUPAC Name

5-(2-chloroprop-2-enyl)-2-methoxy-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-8-5-11(7-10(3)13)6-9(2)12(8)14-4/h5-6H,3,7H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYGDFJLRGQPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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